![molecular formula C29H28N4O6S B2535826 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 689772-57-4](/img/structure/B2535826.png)

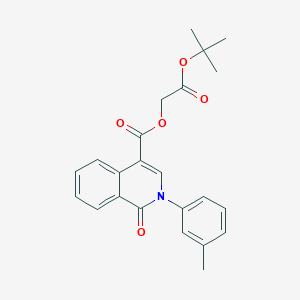

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . It has been used in the synthesis of potential antimicrobial pyrimidinones .

Molecular Structure Analysis

The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of energy gap indicates electron transfer within the molecule .

Chemical Reactions Analysis

The compound has been studied using vibrational spectral analysis and quantum chemical computations based on density functional theory . The various intramolecular interactions of the compound have been exposed by natural bond orbital analysis .

Scientific Research Applications

Allelochemical Transformation and Soil Health

Microbial Transformation Products of Benzoxazolinone and Benzoxazinone Allelochemicals : Research on benzoxazolinone and benzoxazinone allelochemicals, which share structural similarities with the specified compound, emphasizes their role in the allelopathic properties of certain agricultural crops like wheat, rye, and maize. These compounds undergo microbial transformation in the soil, producing aminophenoxazinones, malonamic acids, and acetamides, which could contribute to suppressing weeds and soil-borne diseases, thus enhancing soil health and crop yield (Fomsgaard, Mortensen, & Carlsen, 2004).

Antitumor Activity

Antitumor Activity of Quinazolinone Analogues : A study on 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the queried compound, demonstrated broad-spectrum antitumor activities. These compounds showed significant potency against various cancer cell lines, highlighting the potential of such derivatives in developing new anticancer therapies (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : Another research avenue explores quinazoline derivatives for their antimicrobial properties. The study synthesized compounds that demonstrated antibacterial and antifungal activities, suggesting the relevance of these compounds in addressing microbial resistance and infections (Desai, Shihora, & Moradia, 2007).

Herbicidal Activities

Triazolinone Derivatives with Herbicidal Activities : Research into triazolinone derivatives, which share functional groups with the specified compound, has identified potent herbicidal activities. These compounds act as inhibitors of protoporphyrinogen oxidase, an important target for herbicide action, offering a pathway to developing new herbicides for agricultural use (Luo et al., 2008).

Antibacterial Activity

Synthesis and Antibacterial Activity of Quinazolinone Derivatives : A study focusing on the synthesis of quinazolinone derivatives and their subsequent screening against various strains of microorganisms revealed significant antibacterial activity. These findings suggest the potential of such compounds in developing new antibacterial drugs (Osarumwense, 2022).

Properties

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O6S/c1-36-24-5-3-2-4-23(24)30-27(34)17-40-29-31-22-8-7-20(32-10-12-37-13-11-32)15-21(22)28(35)33(29)16-19-6-9-25-26(14-19)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBUZUGDYQCFTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)

![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2535747.png)

![2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2535750.png)

![N,N-dimethyl-4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2535752.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)

![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)

![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)

![5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2535764.png)

![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)